Benzene-1,4-diylbis[(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)methanone]
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Overview
Description
(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of amino and methyl groups attached to a thienopyridine core, which is further linked to a phenyl methanone moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE typically involves multi-step organic reactions One common synthetic route includes the initial formation of the thienopyridine core through a cyclization reactionThe final step involves the coupling of the thienopyridine derivative with a phenyl methanone moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3-AMINO-6-METHYL-4-THIOPHEN-2-YL-THIENO[2,3-B]PYRIDIN-2-YL)-(4-METHOXY-PHENYL)-METHANONE: Similar structure but with a methoxy group instead of a phenyl methanone moiety.
(3-AMINO-4,6-DIMETHYL-THIENO[2,3-B]PYRIDIN-2-YL)-(PHENYL)-METHANONE: Contains additional methyl groups on the thienopyridine core.
Uniqueness
The uniqueness of (3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL){4-[(3-AMINO-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]PHENYL}METHANONE lies in its specific substitution pattern and the presence of both amino and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C24H18N4O2S2 |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
[4-(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)phenyl]-(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)methanone |
InChI |
InChI=1S/C24H18N4O2S2/c1-11-3-9-15-17(25)21(31-23(15)27-11)19(29)13-5-7-14(8-6-13)20(30)22-18(26)16-10-4-12(2)28-24(16)32-22/h3-10H,25-26H2,1-2H3 |
InChI Key |
BGEZTTMYENLRGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C=C5)C)N)N |
Origin of Product |
United States |
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